

An In-depth Technical Guide on the Early Research Findings of BJT-778

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Compound of Interest

Compound Name: Tak-778

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This guide provides a comprehensive overview of the preclinical and early clinical data on BJT-778, a potent, fully human monoclonal antibody targeting the hepatitis B surface antigen (HBsAg). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies of BJT-778.

Table 1: Binding Affinity and Kinetics of BJT-778 to HBsAg[1]

Parameter	HBsAg Serotype 'ad'	HBsAg Serotype 'ay'
Binding Affinity (Kd) (nM)	0.22	0.39

Table 2: In Vitro Neutralization Potency of BJT-778[1][2]

Virus	Parameter	Mean Value (nM) \pm SD
Hepatitis B Virus (HBV)	EC50	0.09 \pm 0.02
Hepatitis D Virus (HDV)	EC50	0.01 \pm 0.003

Table 3: BJT-778 Binding to HBsAg of Major HBV Genotypes[1]

Genotype	IC50 (nM) Mean \pm SD
Genotype A	0.07 \pm 0.08
Genotype B	0.02 \pm 0.003
Genotype C	0.02 \pm 0.003
Genotype D	0.07 \pm 0.05

Table 4: BJT-778 Binding to HBsAg with Clinical Mutations[1]

HBsAg Protein	IC50 (nM) Mean \pm SD
Wild Type (Ayw)	0.14 \pm 0.11
D144A	0.99 \pm 0.08
T126S	0.03 \pm 0.01
M133L	0.03 \pm 0.04
G145R	>67

Table 5: Pharmacokinetic Properties of Single Subcutaneous Doses of BJT-778 in Healthy Volunteers

Dose	Cmax (Geometric Mean)	AUCinf (Geometric Mean)	T1/2 (Geometric Mean)	Tmax (Median)
75 mg	Proportionally lower	Proportional	27-36 days	7 days
300 mg	Dose- proportional increase	Dose- proportional increase	27-36 days	7 days
900 mg	Proportionally higher	Proportional	27-36 days	7 days

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Binding Affinity and Kinetics Analysis: The kinetic rate and binding affinity of BJT-778 to HBsAg were determined using surface plasmon resonance. Purified HBsAg from both 'ad' and 'ay' serotypes were used in these experiments to assess the binding parameters (K_d and K_a).

In Vitro Neutralization Assays: The half-maximal effective concentration (EC_{50}) for the neutralization of HBV and HDV infections was determined in vitro. While the specific cell lines are not detailed in the provided abstracts, these assays typically involve infecting susceptible cell lines with HBV or HDV in the presence of varying concentrations of BJT-778. The viral load is then quantified to determine the concentration at which 50% of viral activity is inhibited.

HBsAg Genotype and Mutant Binding Assays: The binding of BJT-778 to different HBsAg genotypes and clinically relevant mutants was assessed to determine the half-maximal inhibitory concentration (IC_{50}). These experiments likely utilized immunoassays where various HBsAg proteins were incubated with BJT-778 to measure its binding capacity.

Phase 1/2a Clinical Trial in Healthy Volunteers and Patients with Chronic Hepatitis B/D: A randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of BJT-778. In healthy volunteers, single subcutaneous doses of 75 mg, 300 mg, and 900 mg were administered. Serum concentrations of BJT-778

were measured using a validated noncompetitive immunoassay with electrochemiluminescence detection. Pharmacokinetic parameters were estimated using noncompartmental analysis. The study also includes cohorts of patients with chronic hepatitis B and D receiving multiple doses to evaluate antiviral activity.

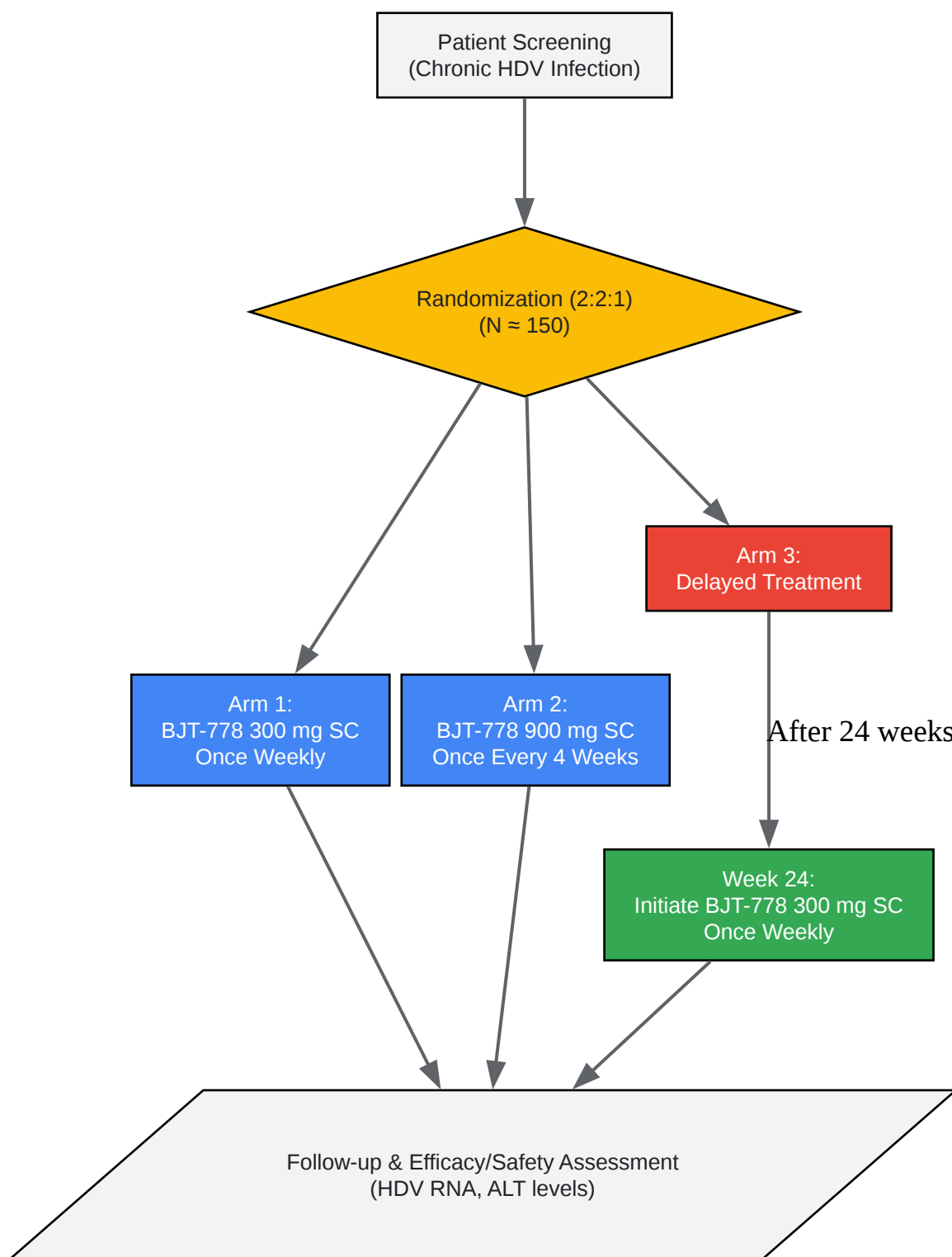
Signaling Pathways and Experimental Workflows

Mechanism of Action: BJT-778 is a fully human IgG1 monoclonal antibody that targets HBsAg. Its proposed dual mechanism of action involves:

- **Neutralization and Clearance:** BJT-778 directly binds to and neutralizes HBV and HDV virions, as well as HBsAg-containing subviral particles. This leads to a reduction in viral load.
- **Immune Modulation:** The Fc domain of BJT-778 is fully functional. By forming immune complexes with HBsAg, it facilitates Fc-gamma receptor-mediated uptake by antigen-presenting cells (APCs). This enhanced uptake leads to the activation of HBV-specific T cells, potentially helping to reconstitute antiviral immunity.

Caption: Dual mechanism of action of BJT-778.

Phase 2b/3 Clinical Trial Design for Chronic Hepatitis Delta: The ongoing clinical trials for BJT-778 in patients with chronic hepatitis delta (CHD) involve randomizing participants into different treatment arms to evaluate the efficacy and safety of various dosing regimens. A typical study design is outlined below.



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Caption: Phase 2b/3 clinical trial workflow for BJT-778 in CHD.

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References

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